molecular formula C16H18N4O4S2 B10988515 ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10988515
M. Wt: 394.5 g/mol
InChI Key: BGUGBUDLZVTMTI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring:

  • A 1,3-thiazole core substituted with a 4-methyl group and an ethyl carboxylate at position 3.
  • An acetyl amino linker at position 2, connecting the thiazole to a fused thiopyrano[4,3-c]pyridazin-3-one moiety.

This structure combines a thiazole ring (known for bioactivity in medicinal chemistry) with a sulfur-containing fused bicyclic system, likely influencing its physicochemical and pharmacological properties. The ethyl carboxylate enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid derivatives .

Properties

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H18N4O4S2/c1-3-24-15(23)14-9(2)17-16(26-14)18-12(21)7-20-13(22)6-10-8-25-5-4-11(10)19-20/h6H,3-5,7-8H2,1-2H3,(H,17,18,21)

InChI Key

BGUGBUDLZVTMTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyridazinone and thiopyran moieties via condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds similar to ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate exhibit significant antibacterial and antifungal activities. For instance, studies on thiazole derivatives have shown promising results against various pathogens, suggesting that this compound could be explored for developing new antimicrobial agents .

Anticancer Potential

The compound’s structural features suggest potential anticancer activity. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain thiazole compounds can induce apoptosis in cancer cells. The specific interactions of this compound with cancer-related pathways warrant further investigation to establish its efficacy as an anticancer agent .

Anti-inflammatory Effects

Compounds containing thiazole rings have also been noted for their anti-inflammatory properties. This compound may exhibit similar effects through modulation of inflammatory mediators . Studies on related compounds indicate that they can downregulate pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the thiopyrano-pyridazin moiety via condensation reactions.
  • Esterification to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar thiazole derivatives:

Study ReferenceCompoundBiological ActivityYield
Thiazolo[4,5-d]pyridazinonesAnalgesic & Anti-inflammatory78–87%
Substituted ThiazolesAntitumor activity against MCF-7IC50 = 2.94 µM

These findings highlight the potential applications of this compound in drug development.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazole Carboxylates

a) Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate
  • Key Differences: Replaces the thiopyrano-pyridazin-acetyl amino group with a 4-pyridinyl substituent.
  • Synthesis : Prepared from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis to carboxylic acids and coupling with amines .
  • Functional Implications: The pyridinyl group may enhance π-π stacking interactions in biological targets, while the absence of the fused thiopyrano system reduces molecular complexity.
b) Ethyl 4-methyl-2-({N-[(4-phenylpiperazin-1-yl)carbonyl]-L-alanyl}amino)-1,3-thiazole-5-carboxylate
  • Key Differences: Substitutes the thiopyrano-pyridazin moiety with a piperazinyl-carbonyl-L-alanyl group.

Thiopyrano-Fused Heterocycles

a) 5-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-thioxo-2-thiazolidinone Derivatives
  • Key Differences: Features a thiopyrano[2,3-d]thiazole fused system instead of thiopyrano[4,3-c]pyridazin.
  • Functional Implications: These hybrids exhibit inhibitory activity against carbonic anhydrases, suggesting that the target compound’s thiopyrano-pyridazin system may also target metalloenzymes .
b) Pyrazolo[1,5-a][1,3,5]triazin-4-ones
  • Key Differences: Replaces the thiazole-thiopyrano system with a pyrazolo-triazinone scaffold.

Carboxylate vs. Amide Derivatives

  • Amide Derivatives (e.g., compounds from ) : Improved metabolic stability due to resistance to esterase hydrolysis but reduced cell permeability due to lower lipophilicity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Potential Bioactivity
Target Compound Thiazole + Thiopyrano-pyridazin Ethyl carboxylate, Acetyl amino linker Enzyme inhibition (inferred)
Pyridinyl Thiazole () Thiazole 4-Pyridinyl, Ethyl carboxylate Kinase inhibition (hypothesized)
Thiopyrano-thiazole () Thiopyrano[2,3-d]thiazole Aryl-pyrazole, Thioxo group Carbonic anhydrase inhibition
Piperazinyl Thiazole () Thiazole Piperazinyl-carbonyl-L-alanyl GPCR modulation (hypothesized)

Table 2: Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~450 2.5–3.5 <0.1 (aqueous)
Ethyl 4-methyl-2-(4-pyridinyl) ~280 1.8–2.2 0.5–1.0
Thiopyrano-thiazole () ~350 3.0–4.0 <0.05

Research Implications and Gaps

  • Synthesis Routes: The target compound’s thiopyrano-pyridazin moiety likely requires multi-step cyclization, analogous to methods in and .
  • Lumping Strategy: As per , the compound could be grouped with other thiopyrano-fused systems for environmental or metabolic studies.

Biological Activity

Ethyl 4-methyl-2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A pyridazinone moiety
  • An acetyl group linked to an amino function

The molecular formula for this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S.

Antimicrobial Properties

Thiazoles are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant activity against various bacterial strains. For instance:

  • Compounds with thiazole structures have shown effectiveness against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL in some studies .

Antiviral Activity

The antiviral potential of thiazole derivatives has been extensively studied. This compound has been evaluated for its efficacy against various viruses:

  • In vitro studies have shown that related compounds can inhibit viral replication in cell cultures infected with Herpes Simplex Virus (HSV) and HIV , demonstrating IC50 values in the low micromolar range (10–20 µM) .

Study 1: Antimicrobial Efficacy

A study conducted by Elgemeie et al. synthesized several thiazole derivatives and tested their antimicrobial activity. The results indicated that compounds with similar structural features to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole ring in enhancing biological activity .

Study 2: Antiviral Properties

In another investigation focusing on antiviral activities of thiazole derivatives, compounds were tested against HSV and showed promising results with significant reductions in viral titers at concentrations as low as 10 µM. The study concluded that structural modifications could lead to enhanced antiviral efficacy .

Data Summary

Activity Type Target Organism MIC/IC50 Range Reference
AntimicrobialStaphylococcus aureus8–32 µg/mL
AntiviralHerpes Simplex Virus10–20 µM
AntiviralHIVLow micromolar

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